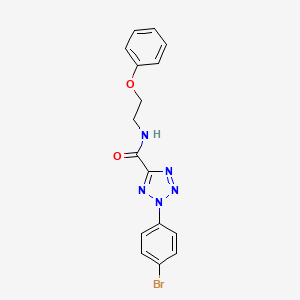
2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, 4-bromobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions to form 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid.
-
Amidation Reaction: : The carboxylic acid group of the tetrazole derivative is then converted to the corresponding carboxamide. This can be achieved by reacting the acid with 2-phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the cycloaddition and amidation steps to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the bromophenyl group, converting the bromine to a hydrogen atom using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions with appropriate nucleophiles.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its tetrazole ring is a versatile scaffold for constructing various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Tetrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory activities. This compound may serve as a lead molecule for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance its performance in various applications, such as in the production of polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The phenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-phenoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c17-12-6-8-13(9-7-12)22-20-15(19-21-22)16(23)18-10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFRASXPJGZNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
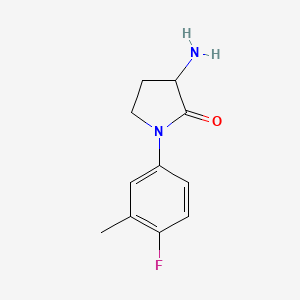
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2578235.png)


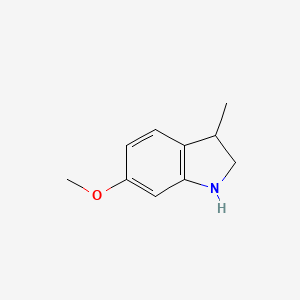
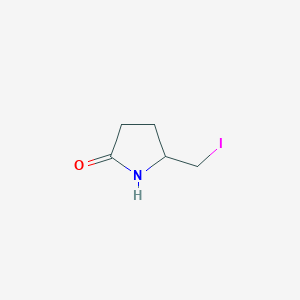

![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)

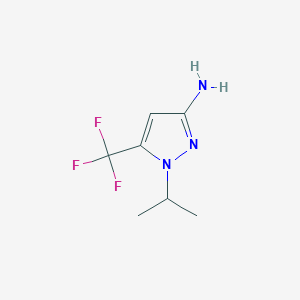
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)
